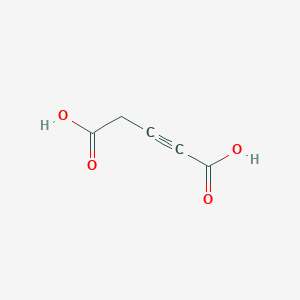
Pent-2-ynedioic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Pent-2-ynedioic acid is an organic compound with the molecular formula C5H4O4 It is a dicarboxylic acid with a triple bond between the second and third carbon atoms
Métodos De Preparación
Synthetic Routes and Reaction Conditions
Pent-2-ynedioic acid can be synthesized through various methods. One common approach involves the partial oxidation of alkynes. For instance, the oxidation of 2-butyne-1,4-diol using potassium permanganate can yield this compound. The reaction typically requires controlled conditions, including a specific temperature range and pH to ensure the desired product is obtained.
Industrial Production Methods
In an industrial setting, this compound can be produced through the catalytic oxidation of suitable precursors. This process often involves the use of metal catalysts and specific reaction conditions to optimize yield and purity. The choice of catalyst and reaction parameters can significantly influence the efficiency of the production process.
Análisis De Reacciones Químicas
Types of Reactions
Pent-2-ynedioic acid undergoes various chemical reactions, including:
Oxidation: The compound can be further oxidized to produce different derivatives.
Reduction: Reduction reactions can convert the triple bond into a double or single bond, leading to different products.
Substitution: The carboxyl groups can participate in substitution reactions, forming esters or amides.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide are commonly used oxidizing agents.
Reduction: Hydrogen gas in the presence of a palladium catalyst can be used for reduction reactions.
Substitution: Alcohols or amines in the presence of acid catalysts can facilitate substitution reactions.
Major Products Formed
Oxidation: Further oxidation can yield carboxylic acids or ketones.
Reduction: Reduction can produce alkenes or alkanes.
Substitution: Esterification or amidation can produce esters or amides, respectively.
Aplicaciones Científicas De Investigación
Pent-2-ynedioic acid has several applications in scientific research:
Chemistry: It is used as a building block for synthesizing more complex molecules.
Biology: The compound can be used in studies involving enzyme reactions and metabolic pathways.
Medicine: Research is ongoing to explore its potential therapeutic applications.
Industry: It is used in the production of polymers and other industrial chemicals.
Mecanismo De Acción
The mechanism by which pent-2-ynedioic acid exerts its effects depends on the specific reaction or application. In enzymatic reactions, it may act as a substrate or inhibitor, interacting with the active site of the enzyme. The presence of the triple bond and carboxyl groups allows it to participate in various chemical interactions, influencing its reactivity and function.
Comparación Con Compuestos Similares
Similar Compounds
Pent-2-enoic acid: Similar in structure but with a double bond instead of a triple bond.
Glutaconic acid: Another dicarboxylic acid with a different arrangement of double bonds.
Uniqueness
Pent-2-ynedioic acid is unique due to the presence of the triple bond, which imparts distinct chemical properties and reactivity compared to similar compounds. This structural feature makes it valuable for specific applications where such reactivity is desired.
Propiedades
Número CAS |
505-37-3 |
|---|---|
Fórmula molecular |
C5H4O4 |
Peso molecular |
128.08 g/mol |
Nombre IUPAC |
pent-2-ynedioic acid |
InChI |
InChI=1S/C5H4O4/c6-4(7)2-1-3-5(8)9/h2H2,(H,6,7)(H,8,9) |
Clave InChI |
MDECULARTTWCDW-UHFFFAOYSA-N |
SMILES canónico |
C(C#CC(=O)O)C(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


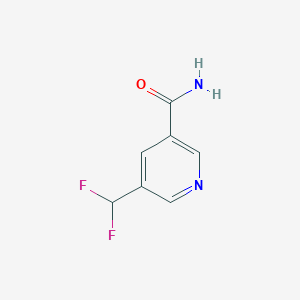
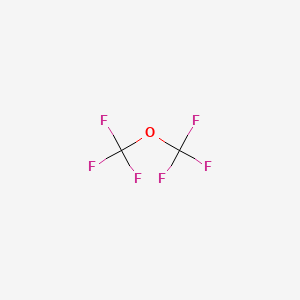
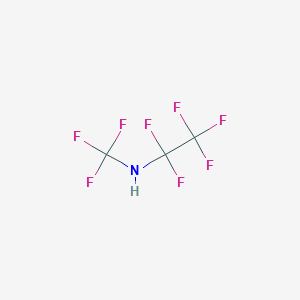
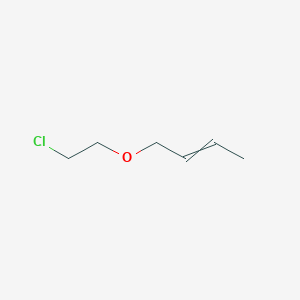
![1-[2-(Benzyloxy)ethyl]azepane](/img/structure/B14750270.png)
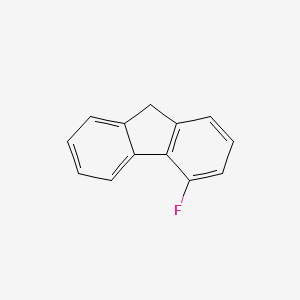
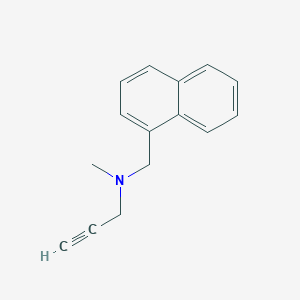
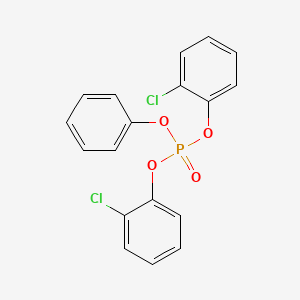
![7H-Benzo[de]naphthacene](/img/structure/B14750297.png)
![(2Z)-5-bromo-2-[(5Z)-4-methoxy-5-(1H-pyrrol-2-ylmethylidene)pyrrol-2-ylidene]indole](/img/structure/B14750305.png)
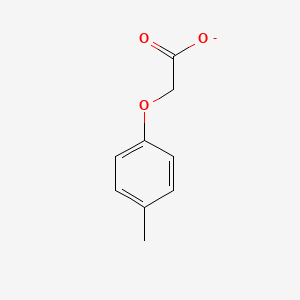
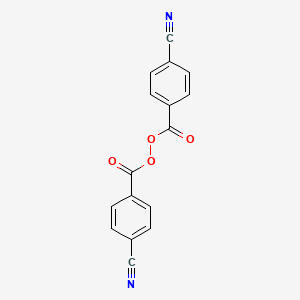
![(1R,4S,5S,8R,9R,12S,13S,16S,19R)-19-methoxy-8-[(2R,4S)-4-methoxy-6-methylhept-5-en-2-yl]-5,9,17,17-tetramethyl-18-oxapentacyclo[10.5.2.01,13.04,12.05,9]nonadec-2-en-16-ol](/img/structure/B14750326.png)
![(E)-heptyl-[heptyl(oxido)azaniumylidene]-oxidoazanium](/img/structure/B14750333.png)
